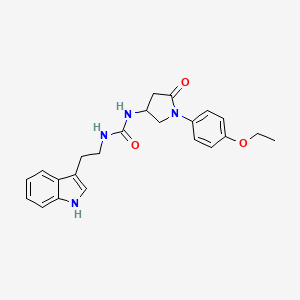
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activities and Structural Analysis : A structurally related compound showed potential antitumor activities. Its structure was characterized by various methods, and the antitumor activity was analyzed using an MTT assay. Docking studies into the CDK4 protein suggested interactions with the active site residues, indicating its potential in cancer research (Hu et al., 2018).
Biological Activity Studies : Another compound with a similar structure was studied for its biological activity. The hydroxy groups in its structure were involved in both intramolecular and intermolecular hydrogen bonds, highlighting the compound's potential for further biological activity research (Saharin et al., 2008).
Indole and Imidazolinone Derivatives : The compound was involved in molecular rearrangements leading to new indole and imidazolinone derivatives. These derivatives were characterized by various spectroscopic methods, expanding the possibilities for synthesizing new compounds with potential applications (Klásek et al., 2007).
Synthesis and Characterization : The synthesis of related compounds was studied, providing insight into their chemical properties and potential applications in medicinal chemistry (Younes et al., 1991).
Chemical Transformations and Synthesis : The treatment and transformation of similar compounds were explored, contributing to the understanding of chemical processes and potential applications in synthesizing novel compounds (Bobowski, 1983).
Synthesis of Potent PI3 Kinase Inhibitor Metabolite : A study described the synthesis of an active metabolite of a potent PI3 kinase inhibitor. This research highlighted the importance of such compounds in the development of kinase inhibitors (Chen et al., 2010).
Synthesis and Evaluation of Antioxidant Activity : A compound was synthesized and evaluated for its antioxidant activity, indicating the potential use of these compounds in therapeutic applications (George et al., 2010).
Acetylcholinesterase Inhibitors Synthesis : The synthesized series of compounds was assessed for antiacetylcholinesterase activity, demonstrating their potential use in treating diseases related to acetylcholine deficiency (Vidaluc et al., 1995).
Photophysical Properties : A study on the photophysical properties of a derivative in different solvents suggested applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Anticancer Activity : Urea derivatives, including some new derivatives, were synthesized and subjected to anticancer investigations. This study explored their potential as cancer treatment agents (Mustafa et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-30-19-9-7-18(8-10-19)27-15-17(13-22(27)28)26-23(29)24-12-11-16-14-25-21-6-4-3-5-20(16)21/h3-10,14,17,25H,2,11-13,15H2,1H3,(H2,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRWVWHXUHDPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2542783.png)
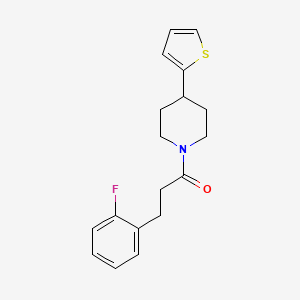
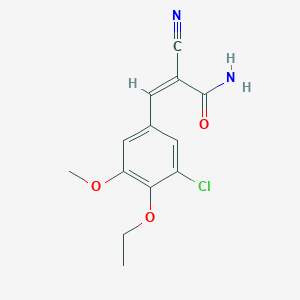
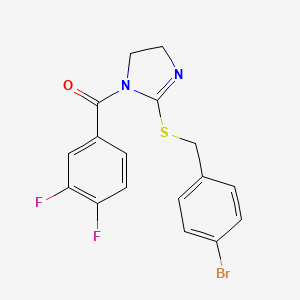
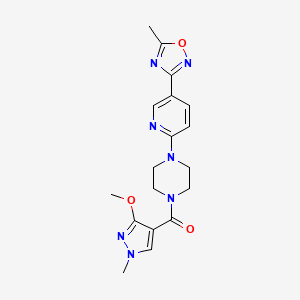
![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
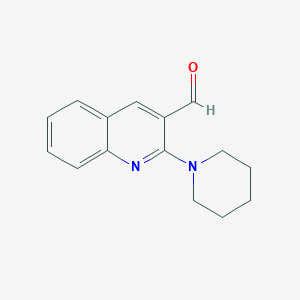
![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)
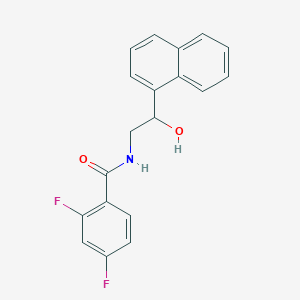
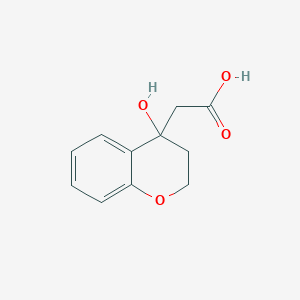

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)
